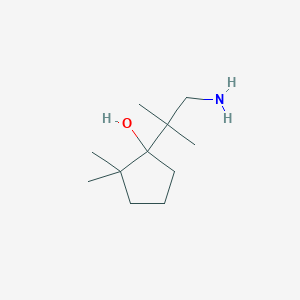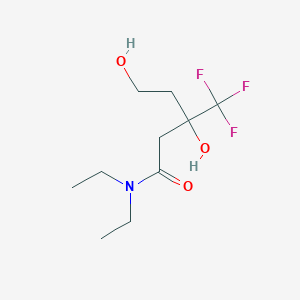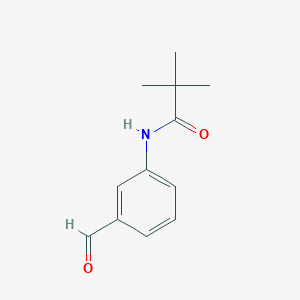
Propanamide, N-(3-formylphenyl)-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(3-formylphenyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H15NO2 This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanamide moiety with two methyl groups at the alpha position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- typically involves the reaction of 3-formylbenzoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(3-formylphenyl)-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: 3-carboxybenzoic acid derivative.
Reduction: 3-hydroxymethylphenyl derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propanamide, N-(3-formylphenyl)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-(3-formylphenyl)-2-methyl-: Similar structure but with only one methyl group at the alpha position.
Propanamide, N-(3-formylphenyl)-2-ethyl-: Similar structure but with an ethyl group instead of two methyl groups.
Propanamide, N-(3-formylphenyl)-2,2-diethyl-: Similar structure but with two ethyl groups at the alpha position.
Uniqueness
Propanamide, N-(3-formylphenyl)-2,2-dimethyl- is unique due to the presence of two methyl groups at the alpha position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
849663-51-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-(3-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) |
Clave InChI |
NNEBHRSHMHUSMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


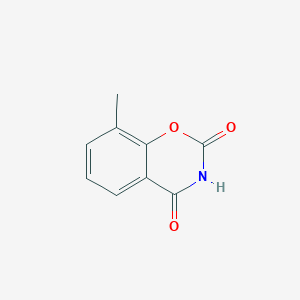
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
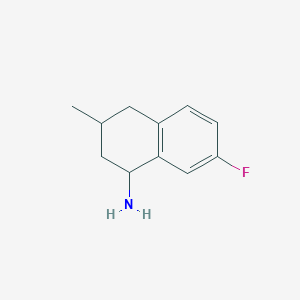
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)

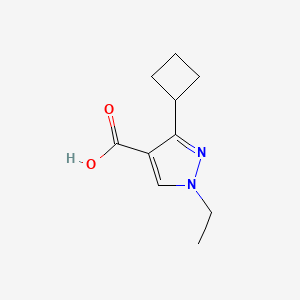
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
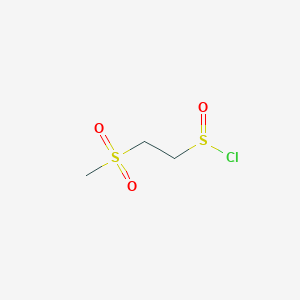
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

